![molecular formula C21H12Cl3NO3 B141888 1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone CAS No. 144154-99-4](/img/structure/B141888.png)
1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone, also known as DRAQ5, is a fluorescent dye that is commonly used in scientific research for imaging and labeling DNA in live cells. This compound is a member of the acridine family of dyes and has a unique structure that allows it to intercalate with DNA and emit a strong red fluorescence when excited by a laser.
Wirkmechanismus
1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone intercalates with DNA by inserting itself between the base pairs of the double helix. This results in a strong red fluorescence emission when excited by a laser. The intercalation of 1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone with DNA also causes a slight shift in the absorption and emission spectra of the dye, which can be used to monitor changes in DNA structure and conformation.
Biochemische Und Physiologische Effekte
1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone has been shown to have minimal toxicity and does not significantly affect cell viability or proliferation. However, it is important to note that 1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone can potentially interfere with DNA replication and repair processes, which could lead to DNA damage and mutations.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone in scientific research is its ability to label DNA in live cells without causing significant toxicity or cell death. 1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone is also highly specific for DNA and does not bind to other cellular structures or molecules. However, one of the limitations of using 1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone is its relatively high cost compared to other DNA dyes. Additionally, 1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone is not suitable for use in fixed cells or tissues, as it requires live cells for optimal labeling and imaging.
Zukünftige Richtungen
There are several potential future directions for research involving 1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone. One area of interest is the development of new imaging techniques that can be used to visualize DNA dynamics and organization in live cells. Another potential direction is the use of 1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone in combination with other fluorescent dyes and probes to study complex cellular processes such as gene expression and protein interactions. Additionally, there is potential for the development of new derivatives of 1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone with improved properties such as increased sensitivity or reduced toxicity.
Synthesemethoden
The synthesis of 1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone involves the reaction of 7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction yields 1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone, which can be purified using various chromatography techniques.
Wissenschaftliche Forschungsanwendungen
1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone has been widely used in scientific research for imaging and labeling DNA in live cells. It has been used in a variety of applications, including cell cycle analysis, apoptosis detection, and chromatin analysis. 1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone has also been used to study the dynamics of DNA replication and repair, as well as the organization of chromatin in the nucleus.
Eigenschaften
CAS-Nummer |
144154-99-4 |
|---|---|
Produktname |
1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone |
Molekularformel |
C21H12Cl3NO3 |
Molekulargewicht |
432.7 g/mol |
IUPAC-Name |
[7-chloro-3-(3,4-dichlorophenyl)-9-oxo-10H-acridin-1-yl] acetate |
InChI |
InChI=1S/C21H12Cl3NO3/c1-10(26)28-19-8-12(11-2-4-15(23)16(24)6-11)7-18-20(19)21(27)14-9-13(22)3-5-17(14)25-18/h2-9H,1H3,(H,25,27) |
InChI-Schlüssel |
ALXMMLYNUKBGMV-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC(=CC2=C1C(=O)C3=C(N2)C=CC(=C3)Cl)C4=CC(=C(C=C4)Cl)Cl |
Kanonische SMILES |
CC(=O)OC1=CC(=CC2=C1C(=O)C3=C(N2)C=CC(=C3)Cl)C4=CC(=C(C=C4)Cl)Cl |
Synonyme |
1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



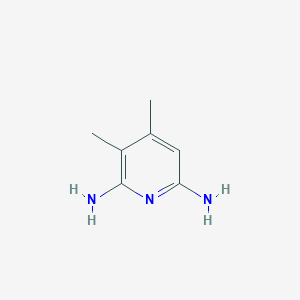
![5-Cyclohexyloxy-4-cyclohexyloxycarbonyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B141824.png)
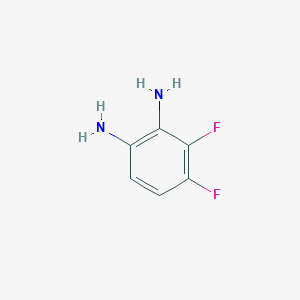
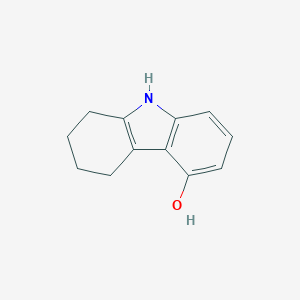
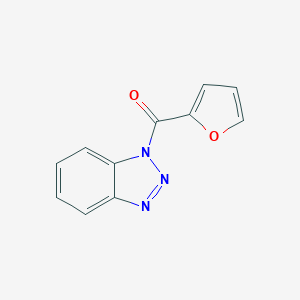
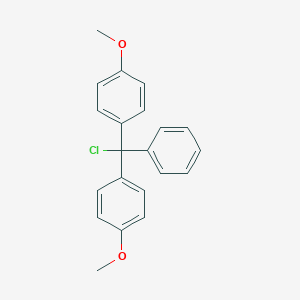
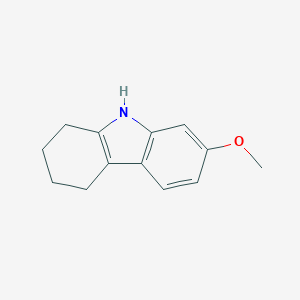
![2,7-Bis(bromomethyl)-5,10-dihydroxypyrimido[4,5-g]quinazoline-4,9(3H,8H)-dione](/img/structure/B141835.png)
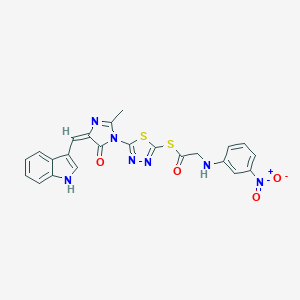
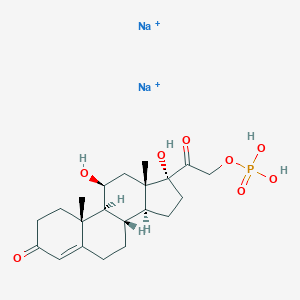
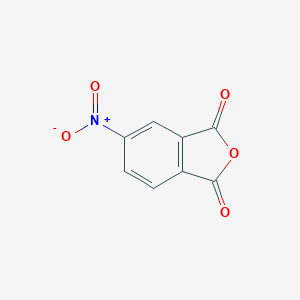
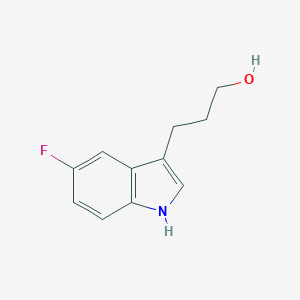
![2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol](/img/structure/B141844.png)
